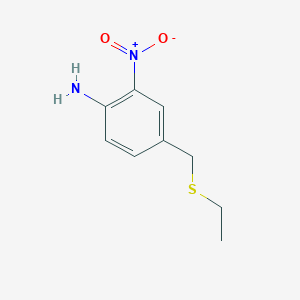

Ethyl 3-nitro-4-aminobenzyl sulfide

Description

This compound is of interest in pharmaceutical and fine chemical synthesis due to its dual functional groups (nitro and amino), which enable diverse reactivity, such as participation in reduction reactions, nucleophilic substitutions, or coupling reactions.

Properties

Molecular Formula |

C9H12N2O2S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

4-(ethylsulfanylmethyl)-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O2S/c1-2-14-6-7-3-4-8(10)9(5-7)11(12)13/h3-5H,2,6,10H2,1H3 |

InChI Key |

VHAAGIMTIZNPCB-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structurally related nitro-aromatic sulfides and sulfones, emphasizing molecular properties, reactivity, and applications. Key compounds include Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate () and chloroethyl ethyl sulfide (), alongside hypothetical analogs.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences: this compound: The amino group enhances nucleophilicity, enabling coupling reactions (e.g., Buchwald-Hartwig amination), while the nitro group can be reduced to an amine for further derivatization . Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate: The sulfonyl group (-SO₂CH₃) increases electron-withdrawing effects, stabilizing the nitro group and directing electrophilic substitutions to specific positions. Its ester group facilitates hydrolysis to carboxylic acids for drug synthesis . Chloroethyl ethyl sulfide: The chlorine substituent promotes alkylation reactions but poses significant toxicity risks, limiting its use compared to nitro- or amino-substituted analogs .

Stability and Solubility: Sulfides (e.g., this compound) are generally less stable under oxidative conditions than sulfones (e.g., methylsulfonyl derivatives) due to sulfide-to-sulfoxide/sulfone conversion . The nitro group in both this compound and Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate contributes to low aqueous solubility but enhances compatibility with organic solvents like DMF or THF.

Applications in Pharmaceuticals: Nitro-aromatic sulfides are pivotal in synthesizing antitubercular and anticancer agents. For example, analogs of this compound have shown inhibitory activity against Mycobacterium tuberculosis . In contrast, methylsulfonyl derivatives (e.g., Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate) are preferred in antiviral drug scaffolds due to their metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.